

Application Note & Protocol: A Detailed Guide to the Reactive Extraction of Citric Acid

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Compound of Interest

Compound Name: Citric acid isopropyl ether

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview and detailed protocol for the experimental setup of citric acid reactive extraction. This method serves as a crucial downstream processing step for the recovery of citric acid from fermentation broths, offering an alternative to conventional precipitation methods.^{[1][2][3]}

Introduction

Citric acid, a key organic acid with wide applications in the food, pharmaceutical, and cosmetic industries, is primarily produced through fermentation using microorganisms like *Aspergillus niger*.^[3] The recovery of citric acid from the fermentation broth is a critical step that significantly impacts the overall process economics. Reactive extraction presents an efficient and environmentally friendly alternative to the classical precipitation method, which involves the use of calcium oxide and sulfuric acid and generates significant amounts of calcium sulfate waste.^{[2][4]}

Reactive extraction involves the use of an organic phase containing an extractant that chemically interacts with the citric acid, forming a complex that is soluble in the organic diluent.^[5] This process is reversible, allowing for the subsequent recovery of the citric acid from the organic phase in a stripping step. Tertiary amines, such as tri-n-octylamine (TOA) and Alamine 336, are commonly employed as extractants due to their high affinity for carboxylic acids.^{[4][6]}^[7]

Principle of Reactive Extraction

The reactive extraction of citric acid is based on the principle of reversible chemical complexation. The process can be broadly divided into two main stages:

- **Extraction:** The aqueous feed solution containing citric acid is brought into contact with an organic solvent phase. The organic phase consists of an extractant, a diluent, and often a modifier. The extractant (typically a tertiary amine) reacts with the undissociated citric acid to form an acid-amine complex. This complex is soluble in the organic phase, thus transferring the citric acid from the aqueous to the organic phase. The extraction is favored at a low pH (below the first pKa of citric acid) to ensure the presence of the undissociated acid.[\[2\]](#)[\[4\]](#) The reaction is also exothermic, meaning lower temperatures favor the extraction process.[\[4\]](#)[\[8\]](#)
- **Stripping (Back-Extraction):** The citric acid is recovered from the loaded organic phase. This is typically achieved by altering the equilibrium of the complexation reaction. Common methods include temperature swing (using hot water, as the extraction is exothermic) or by using a stripping agent like sodium carbonate that reacts with the complex and releases the citric acid into a new aqueous phase.[\[2\]](#)[\[6\]](#)

Experimental Setup and Components

A successful reactive extraction system for citric acid requires careful selection of the organic phase components.

Organic Phase Components

- **Extractant:** The active component that reacts with the citric acid. Long-chain aliphatic tertiary amines are highly effective.
 - **Alamine® 336:** A commercially available mixture of tri-C8, C10 amines. It has shown high extraction efficiency for citric acid.[\[4\]](#)
 - **Tri-n-octylamine (TOA):** Another widely studied and effective tertiary amine extractant.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Diluent:** The solvent that carries the extractant and dissolves the acid-extractant complex. The choice of diluent affects the physical properties of the organic phase (viscosity, density)

and the extraction efficiency.

- Aliphatic Hydrocarbons: Kerosene and other aliphatic solvents like Escaid™ 110 are often used.[4][7]
- Alcohols: Long-chain alcohols like 1-octanol and cyclohexanol can also act as diluents.[6]
- Ketones: Methyl isobutyl ketone (MIBK) has been investigated as a diluent.[4]
- Modifier: An additive used to prevent the formation of a third phase and to improve the solubility of the acid-amine complex in the diluent.
 - Long-Chain Alcohols: Tridecyl alcohol (e.g., Exxal™ 13) and 1-octanol are effective modifiers.[4][7] The addition of a modifier can enhance the extraction efficiency.[4]

Aqueous Phase Preparation

For experimental purposes, a synthetic aqueous phase is typically prepared by dissolving a known concentration of citric acid in deionized water. The concentration is often chosen to mimic that found in industrial fermentation broths, typically in the range of 8% to 15% w/v.[4][9] The pH of the aqueous phase is a critical parameter and should be maintained below the first ionization constant (pK_{a1}) of citric acid to ensure the presence of the undissociated form, which is more readily extracted.[2]

Detailed Experimental Protocol

This protocol describes a single-stage batch reactive extraction of citric acid.

Materials

- Citric Acid (analytical grade)
- Deionized Water
- Extractant (e.g., Alamine® 336 or Tri-n-octylamine)
- Diluent (e.g., Escaid™ 110 or Kerosene)
- Modifier (e.g., Exxal™ 13 tridecyl alcohol or 1-octanol)

- Sodium Hydroxide (for titration)
- Phenolphthalein indicator
- Separatory Funnels
- Magnetic Stirrer and Stir Bars
- pH Meter
- Analytical Balance
- Burette and other standard laboratory glassware

Procedure

Step 1: Preparation of the Aqueous Phase

- Prepare a stock solution of citric acid (e.g., 10% w/v) by dissolving the required amount of citric acid in deionized water.[4][9]
- Measure and record the initial pH of the aqueous solution. If necessary, adjust the pH to be below the pKa1 of citric acid.

Step 2: Preparation of the Organic Phase

- Prepare the organic phase by mixing the extractant, modifier, and diluent in the desired volume/weight ratios. For example, a common composition is 30% (w/v) Alamine® 336 and 10% (w/v) Exxal™ 13 tridecyl alcohol in Escaid™ 110.[4][9]
- Ensure all components are thoroughly mixed to form a homogeneous solution.

Step 3: Extraction

- Measure equal volumes of the aqueous and organic phases (e.g., 50 mL each for a 1:1 aqueous/organic phase ratio) and place them in a separatory funnel.[4]
- Place the separatory funnel on a magnetic stirrer and stir the mixture at a constant speed (e.g., 400 rpm) for a predetermined contact time (e.g., 10 minutes) at room temperature.[4]

- After stirring, allow the phases to separate completely. The time required for phase separation may vary depending on the solvent system.

Step 4: Phase Separation and Analysis

- Carefully separate the two phases. The denser phase (usually aqueous) will be at the bottom.
- Determine the concentration of citric acid remaining in the aqueous phase (raffinate) by titration with a standardized sodium hydroxide solution using phenolphthalein as an indicator.
- The concentration of citric acid in the organic phase (extract) can be calculated by mass balance.

Step 5: Stripping (Back-Extraction)

- Take the citric acid-loaded organic phase and contact it with a stripping agent (e.g., hot water or a dilute sodium carbonate solution) in a clean separatory funnel.
- Follow a similar procedure as in the extraction step for mixing and phase separation.
- Analyze the citric acid concentration in the aqueous stripping solution to determine the stripping efficiency.

Data Analysis

The performance of the reactive extraction process is evaluated using the following parameters:

- **Distribution Coefficient (KD):** The ratio of the concentration of citric acid in the organic phase to its concentration in the aqueous phase at equilibrium.
- **Extraction Efficiency (%E):** The percentage of citric acid transferred from the aqueous phase to the organic phase.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the reactive extraction of citric acid.

Table 1: Effect of Extractant Concentration on Citric Acid Extraction Efficiency

Extractant (Alamine® 336) Conc. (% w/v)	Modifier (Tridecanol) Conc. (% w/v)	Diluent (Escaid™ 110)	Extraction Efficiency (%)
0	10	Remainder	0.9
10	10	Remainder	~60
20	10	Remainder	~75
30	10	Remainder	~85
40	10	Remainder	~92
50	10	Remainder	95

Data synthesized from a study by Procházka et al.[4]

Table 2: Effect of Modifier Concentration on Citric Acid Extraction Efficiency

Extractant (Alamine® 336) Conc. (% w/v)	Modifier (Tridecanol) Conc. (% w/v)	Diluent (Escaid™ 110)	Extraction Efficiency (%)
30	2	Remainder	79
30	5	Remainder	~82
30	10	Remainder	~85
30	15	Remainder	~86
30	20	Remainder	87

Data synthesized from a study by Procházka et al.[4]

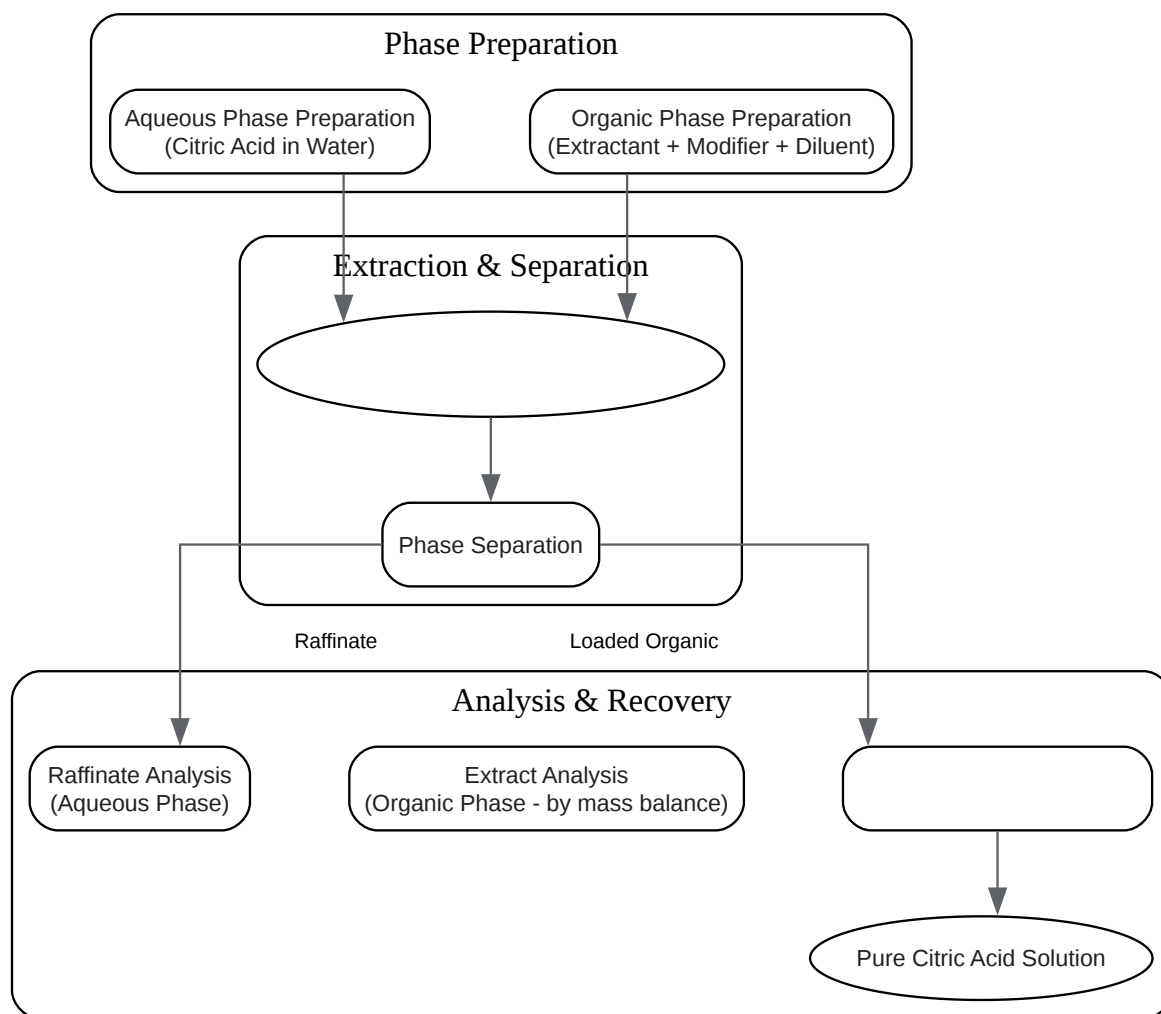
Table 3: Comparison of Different Extractant-Diluent Systems

Extractant (20% v/v)	Diluent	Extraction Efficiency (%)
Tri-n-octylamine (TOA)	Butyl Acetate	95.5
Tri-n-butylphosphate (TBP)	Butyl Acetate	Low (no significant enhancement over physical extraction)

Data from a study by Thakre et al.[\[10\]](#)

Visualizations

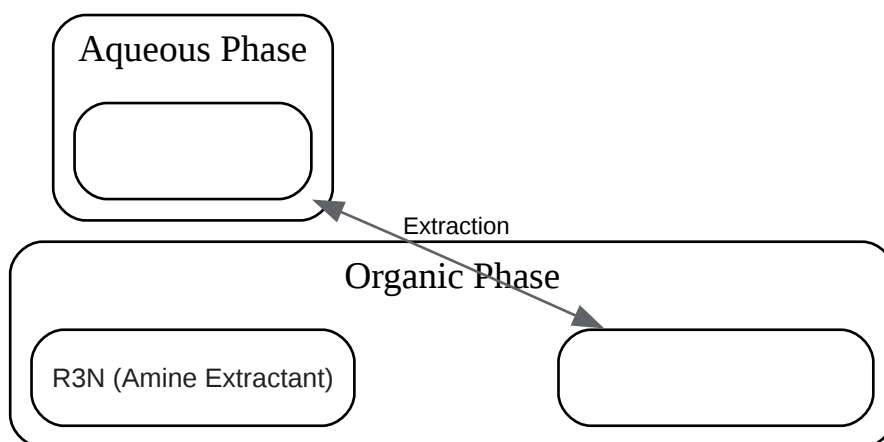
Experimental Workflow



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Caption: Workflow for the reactive extraction of citric acid.

Chemical Equilibrium of Reactive Extraction



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Caption: Reversible reaction in citric acid reactive extraction.

Conclusion

Reactive extraction is a promising technology for the recovery of citric acid from fermentation broths. The efficiency of the process is highly dependent on the appropriate selection of the extractant, diluent, and modifier, as well as on operational parameters such as pH, temperature, and contact time. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and optimize their own reactive extraction systems for citric acid purification.

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